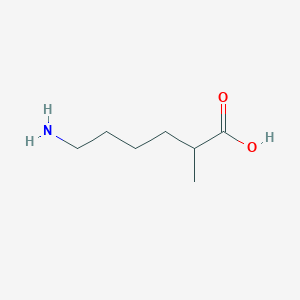

Methyl-6-aminohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

6-amino-2-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-6(7(9)10)4-2-3-5-8/h6H,2-5,8H2,1H3,(H,9,10) |

InChI Key |

OSWFAPORICMGLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN)C(=O)O |

Origin of Product |

United States |

Research Trajectories in 6 Aminohexanoic Acid and Methyl 6 Aminohexanoic Acid

Historical Context and Evolution of Research on 6-Aminohexanoic Acid and Analogs

The journey of 6-aminohexanoic acid research began with its chemical synthesis. Early methods, developed in the mid-20th century, primarily involved the hydrolysis of ε-caprolactam under acidic or basic conditions. mdpi.comorgsyn.org These conventional methods, while effective, laid the groundwork for future innovations aimed at more environmentally benign processes. mdpi.comnih.gov A significant milestone in the history of 6-aminohexanoic acid was the discovery of its antifibrinolytic properties in 1959 by Okamoto. researchgate.net This finding opened up its application in the medical field, where it is used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots. researchgate.netwikipedia.org

The evolution of research then took a turn towards biotechnology and sustainable chemistry. A notable development was the exploration of biocatalytic routes for the synthesis of 6-aminohexanoic acid. Researchers have successfully employed enzymatic and whole-cell biocatalyst systems to produce this compound from precursors like cyclohexane (B81311) and cyclohexanol (B46403). mdpi.comnih.gov A key strategy in some of these biocatalytic cascades involves the in situ capping of the carboxylic acid group of an intermediate, 6-hydroxyhexanoic acid, with methanol (B129727) to form its methyl ester. nih.govthieme-connect.com This esterification step is crucial to prevent the formation of undesired byproducts and to facilitate the subsequent enzymatic reactions. thieme-connect.com This highlights the early and integral role of methyl-6-aminohexanoic acid as a key intermediate in the development of advanced and more efficient synthetic pathways for its parent acid.

Significance of 6-Aminohexanoic Acid in Academic and Industrial Research

The significance of 6-aminohexanoic acid in both academic and industrial spheres is multifaceted. Its most prominent industrial application is as the monomer for the production of Nylon-6, a major synthetic polymer with widespread use in textiles, automotive parts, and electronics. mdpi.comresearchgate.netnih.gov The global demand for Nylon-6 underscores the economic importance of efficient and sustainable production methods for its precursor, 6-aminohexanoic acid. nih.gov

In academic research, the flexible and hydrophobic nature of the 6-aminohexanoic acid backbone has made it a valuable building block and linker in the design of various biologically active molecules. mdpi.comresearchgate.netnih.govdocumentsdelivered.comuvm.edu Its incorporation into peptides can enhance their bioavailability by increasing their resistance to enzymatic degradation. mdpi.com Furthermore, it is used as a spacer to connect different functional fragments of a molecule without disturbing their individual activities. mdpi.com The ability to modify the structure of peptides and other bioactive compounds using 6-aminohexanoic acid has led to the development of novel drug candidates and research tools. researchgate.net

The compound's utility also extends to the field of biodegradable polymers. Copolymers of 6-aminohexanoic acid with other monomers, such as hydroxyproline, are being investigated for potential biomedical applications, including as materials for bone repair and as biodegradable packaging materials. mdpi.com

| Application Area | Significance of 6-Aminohexanoic Acid |

| Industrial Polymer Chemistry | Primary monomer for the large-scale production of Nylon-6. mdpi.comnih.gov |

| Medicinal Chemistry & Pharmacology | Clinically used as an antifibrinolytic drug. nih.govresearchgate.net |

| Biomaterials & Peptide Chemistry | Utilized as a flexible linker and building block to modify peptides and create novel bioactive molecules. mdpi.comresearchgate.netnih.govdocumentsdelivered.comuvm.edu |

| Sustainable Chemistry | A target molecule for the development of green and biocatalytic synthesis routes. mdpi.comnih.govresearchgate.net |

| Materials Science | A component in the synthesis of biodegradable copolymers for potential biomedical and packaging applications. mdpi.com |

Current Research Frontiers and Emerging Areas for 6-Aminohexanoic Acid and its Methyl Ester

Current research on 6-aminohexanoic acid and its methyl ester is largely focused on developing more efficient and sustainable production methods and exploring novel applications. A major frontier is the development of one-pot biocatalytic processes that can convert simple and inexpensive starting materials like cyclohexane directly into 6-aminohexanoic acid with high yield and selectivity. nih.gov These integrated multi-enzyme cascades represent a significant step towards greener manufacturing processes for this vital chemical.

The synthesis of methyl-6-aminohexanoate itself is an active area of research, particularly through enzymatic methods. One-pot processes starting from ε-caprolactone have been developed, utilizing a sequence of enzymatic steps to achieve the synthesis of the methyl ester. researchgate.net This highlights a growing interest in producing the ester as a standalone product, potentially for its own applications or as a more stable and versatile intermediate for further chemical modifications.

Another exciting emerging area is the use of 6-aminohexanoic acid to create novel antimicrobial peptides. By substituting leucine (B10760876) residues in naturally occurring antimicrobial peptides with 6-aminohexanoic acid, researchers have been able to enhance their cell selectivity, reducing their toxicity to mammalian cells while maintaining potent antibacterial and antibiofilm activities against drug-resistant bacteria. mdpi.com This strategy offers a promising avenue for the development of new therapeutic agents to combat infectious diseases. mdpi.com

Furthermore, research into other derivatives of 6-aminohexanoic acid, including various esters and amides, is ongoing. These derivatives are being investigated for their potential to enhance the transdermal penetration of drugs, offering a non-invasive route for drug delivery. mdpi.com

| Research Frontier | Description | Key Compounds |

| One-Pot Biocatalysis | Development of integrated enzymatic cascades for the direct synthesis of 6-aminohexanoic acid from cyclohexane, aiming for higher efficiency and sustainability. nih.gov | 6-Aminohexanoic acid, Cyclohexane, 6-Hydroxyhexanoic acid |

| Enzymatic Ester Synthesis | One-pot enzymatic synthesis of methyl-6-aminohexanoate from ε-caprolactone, showcasing advanced biocatalytic routes to the ester. researchgate.net | Methyl-6-aminohexanoate, ε-Caprolactone |

| Antimicrobial Peptide Modification | Substitution of amino acid residues in antimicrobial peptides with 6-aminohexanoic acid to improve their therapeutic index. mdpi.com | 6-Aminohexanoic acid, Melittin (B549807) analogs |

| Enhanced Drug Delivery | Investigation of 6-aminohexanoic acid derivatives (esters and amides) as enhancers for the transdermal delivery of therapeutic agents. mdpi.com | 6-Aminohexanoic acid derivatives |

Synthetic Methodologies for 6 Aminohexanoic Acid and Methyl 6 Aminohexanoic Acid

Chemical Synthesis Pathways for 6-Aminohexanoic Acid

6-Aminohexanoic acid is a crucial chemical intermediate, most notably serving as the monomer for Nylon 6. nih.govmdpi.comx-mol.netresearchgate.net Its synthesis has been a subject of industrial and academic research for decades.

Hydrolysis-Based Routes from ε-Caprolactam

The most established and widely used industrial method for synthesizing 6-aminohexanoic acid is the hydrolysis of ε-caprolactam. mdpi.comrug.nl This process involves the ring-opening of the cyclic amide (lactam) to form the linear amino acid. The reaction can be carried out under either acidic or basic conditions. mdpi.com

In a typical laboratory-scale acidic hydrolysis, ε-caprolactam is boiled with aqueous hydrochloric acid. orgsyn.org The resulting solution is then treated to remove the acid, often using ion-exchange resins, to isolate the 6-aminohexanoic acid. mdpi.comorgsyn.org

Alkaline hydrolysis is also a common approach, where ε-caprolactam is heated with a strong base like sodium hydroxide. orgsyn.orggoogle.com This reaction yields the sodium salt of 6-aminohexanoic acid. Subsequent neutralization and purification steps are required to obtain the free amino acid. For instance, one method involves reacting ε-caprolactam with sodium hydroxide, followed by treatment with a solubility regulating agent and extraction to isolate the product. google.com

| Hydrolysis Method | Reagents | Key Steps | Outcome |

| Acidic Hydrolysis | ε-Caprolactam, Hydrochloric Acid, Water | 1. Refluxing the mixture. 2. Decolorization. 3. Evaporation. 4. Purification via ion-exchange resin. orgsyn.org | 6-Aminohexanoic acid hydrochloride, then converted to the free amino acid. orgsyn.org |

| Alkaline Hydrolysis | ε-Caprolactam, Sodium Hydroxide or Barium Hydroxide | 1. Refluxing the mixture. 2. Cooling and addition of a modifying agent. 3. Separation and extraction. google.com | Sodium salt of 6-aminohexanoic acid, then converted to the free amino acid. google.com |

Alternative Chemical Synthetic Approaches

While ε-caprolactam hydrolysis is dominant, several other chemical routes to 6-aminohexanoic acid have been developed. These alternatives often start from different precursors and offer different advantages and challenges.

From Cyclohexane (B81311): More direct routes from cyclohexane are being explored to reduce process steps. One such method involves the conversion of cyclohexane to ε-caprolactone, which is then transformed into 6-aminohexanoic acid. nih.govmdpi.comx-mol.netresearchgate.net

Reduction of δ-Cyanovaleric Acid: 6-Aminohexanoic acid can be synthesized by the reduction of δ-cyanovaleric acid or its corresponding esters. orgsyn.org

Hydrogenation of ε-Oximinocaproic Acid: Another pathway involves the hydrogenation of ε-oximinocaproic acid to yield the desired amino acid. orgsyn.org

Targeted Synthesis of Methyl-6-aminohexanoic Acid (Methyl 6-Aminohexanoate)

This compound, also known as methyl 6-aminohexanoate (B3152083), is the methyl ester of 6-aminohexanoic acid. Its synthesis is primarily achieved through the esterification of the parent amino acid.

Esterification Reactions for this compound Formation

The most direct method for preparing methyl 6-aminohexanoate is the Fischer esterification of 6-aminohexanoic acid with methanol (B129727) in the presence of an acid catalyst. The catalyst, typically a strong acid like sulfuric acid or hydrochloric acid, protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and is often driven to completion by removing the water formed during the reaction or by using an excess of methanol.

The base hydrolysis of coordinated methyl 6-aminohexanoate in cobalt(III) complexes has also been studied, providing insights into the reactivity of the ester function. rsc.org

Specific One-Pot Chemical Synthesis Strategies for this compound

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A notable one-pot strategy involves a multi-step enzymatic process starting from ε-caprolactone to produce methyl 6-aminohexanoate. researchgate.net This biocatalytic cascade avoids the isolation of intermediates, streamlining the synthesis.

Another approach involves the reductive amination of methyl-5-formylvaleroate. This intermediate, which can be derived from the hydroformylation of methyl-3-pentenoate, is reacted with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst to yield methyl-6-aminohexanoate. tue.nl

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for producing 6-aminohexanoic acid and its derivatives. These "green" approaches often utilize biological systems to replace harsh chemical reagents and reduce waste.

A prominent example is the development of microbial fermentation processes. google.com Genetically engineered microorganisms are used to convert renewable feedstocks, such as sugars, into 6-aminohexanoic acid. google.com Specific pathways involve the biochemical conversion of intermediates like 6-aminohex-2-enoic acid. patentalert.com

One innovative one-pot bioprocess for 6-aminohexanoic acid synthesis starts directly from cyclohexane. nih.govx-mol.netresearchgate.net This method employs a mixed-species microbial culture. Pseudomonas taiwanensis strains are engineered to convert cyclohexane into an intermediate like ε-caprolactone, which is then converted to 6-aminohexanoic acid by engineered Escherichia coli strains within the same reactor. nih.govmdpi.comx-mol.netresearchgate.net This process achieved a high yield of 86% under optimized conditions. nih.govx-mol.netresearchgate.net

Furthermore, the valorization of biodegradable polyester waste like polycaprolactone presents a novel recycling route. A one-pot catalytic process using aqueous ammonia and a Ruthenium catalyst can deconstruct polycaprolactone into 6-aminocaproic acid and caprolactam, with total yields reaching over 90%. rsc.org

| Sustainable Method | Starting Material | Key Agents/Organisms | Product | Key Findings |

| Mixed-Species Bioprocess | Cyclohexane | Pseudomonas taiwanensis, Escherichia coli | 6-Aminohexanoic acid | Achieved 86% yield in a one-pot system. nih.govx-mol.netresearchgate.net |

| Biocatalytic Cascade | ε-Caprolactone | Multiple enzymes in a one-pot setup | Methyl 6-aminohexanoate | Demonstrates an enzymatic route directly to the ester. researchgate.net |

| Waste Valorization | Polycaprolactone | Aqueous Ammonia, Ruthenium Catalyst | 6-Aminohexanoic acid & Caprolactam | Achieved >90% total yield, providing a circular economy approach. rsc.org |

| Fermentation | Carbohydrate Feedstocks | Genetically engineered microorganisms | 6-Aminohexanoic acid | Provides a pathway from renewable resources. google.com |

Biocatalytic and Metabolic Engineering Approaches for 6 Aminohexanoic Acid Production

Enzymatic Catalysis for 6-Aminohexanoic Acid Biosynthesis

Enzymatic catalysis offers a promising alternative to conventional chemical synthesis, enabling the production of 6-aminohexanoic acid with high specificity and efficiency. nih.govnih.gov Multi-enzyme cascade reactions, where a series of enzymes work in concert to convert a starting substrate to the final product, are a key focus of this approach. nih.govthieme-connect.com These cascades can be conducted in vitro using isolated enzymes or in vivo using whole-cell biocatalysts. nih.gov

The successful design and implementation of enzymatic cascades for 6-aminohexanoic acid synthesis hinge on the identification and characterization of key enzymes with suitable catalytic properties. nih.gov Researchers have investigated a variety of enzymes, each playing a specific role in the multi-step conversion process. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) and transaminases (TAs) are crucial for introducing the amino group into the carbon backbone, a key step in 6-aminohexanoic acid synthesis. nih.govd-nb.info

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a carbonyl group to an amine using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.govd-nb.info Engineered AmDHs, derived from amino acid dehydrogenases like L-lysine ε-dehydrogenase (LysEDH), have shown the ability to catalyze the reductive amination of 6-oxohexanoic acid to 6-aminohexanoic acid. nih.gov For instance, a variant of LysEDH was able to achieve a 44% analytical yield in the reductive amination of 6-oxohexanoic acid. nih.gov Further engineering efforts have focused on improving the thermostability and substrate scope of AmDHs. nih.gov

Transaminases (TAs), also known as aminotransferases: TAs catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or other amino acids) to a carbonyl acceptor. rug.nlresearchgate.netrug.nl In the context of 6-aminohexanoic acid synthesis, ω-transaminases are of particular interest as they can act on ω-amino acids and related compounds. nih.govrug.nl The reaction involves the conversion of 6-oxohexanoate (B1234620) to 6-aminohexanoate (B3152083) by transferring an amino group from a donor molecule. rug.nlontosight.ai

Carboxylic acid reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. researchgate.netengconfintl.org This enzymatic step is vital in pathways that aim to produce 6-aminohexanoic acid from dicarboxylic acids like adipic acid. nih.govresearchgate.net The resulting aldehyde, 6-oxohexanoic acid, can then be converted to 6-aminohexanoic acid by a transaminase. researchgate.net

Recent studies have focused on identifying and engineering CARs with improved activity and specificity. nih.govtudelft.nl For example, through virtual screening and functional detection, new CARs with broad substrate scopes have been discovered. nih.gov One particular CAR, KiCAR, demonstrated high specificity for adipic acid with no detectable activity towards 6-aminohexanoic acid, making it a promising candidate for biosynthetic pathways. nih.gov Another engineered CAR, ACA-1, showed a significant 101-fold increase in catalytic efficiency (kcat/KM) towards 6-aminocaproic acid compared to the wild-type enzyme. tudelft.nl

ω-Aminotransferases (ω-TAs) are a subclass of transaminases that are particularly well-suited for the synthesis of ω-amino acids like 6-aminohexanoic acid. nih.govrug.nl They catalyze the transfer of an amino group to the terminal carbonyl group of an aldehyde or ketone. rug.nl

Cv-ωTA from Chromobacterium violaceum : The ω-transaminase from Chromobacterium violaceum (Cv-ωTA or CV2025) has been extensively studied and utilized in biocatalytic cascades for 6-aminohexanoic acid production. nih.govresearchgate.netmdpi.com This enzyme is known to be active on long-chain aldehydes and amines that possess carboxylic acid groups. nih.gov It has been successfully employed in whole-cell biocatalysts, often in combination with other enzymes like alcohol dehydrogenases, to convert precursors into 6-aminohexanoic acid. nih.gov For instance, a cascade involving Cv-ωTA was used to synthesize 6-aminohexanoic acid from 6-hydroxyhexanoic acid. nih.gov In another study, Cv-ωTA was part of a photo-enzymatic cascade to produce enantiomerically pure amines. mdpi.com

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govacs.orgacs.org In the context of 6-aminohexanoic acid synthesis, they are primarily used to oxidize a terminal hydroxyl group to an aldehyde, which can then be aminated. nih.gov

AlkJ from Pseudomonas putida : The membrane-associated alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 has proven to be a highly effective enzyme for the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov A key advantage of AlkJ is the irreversible nature of its catalyzed alcohol oxidation, which helps to drive the reaction forward. nih.gov It has been successfully used in multi-enzyme cascades, often in combination with a transaminase like Cv-ωTA, within engineered E. coli to produce 6-aminohexanoic acid. nih.gov Research has shown that AlkJ can convert aliphatic alcohols and ω-hydroxyfatty acid methyl esters with high specific activity. nih.gov

Cyclohexanone (B45756) monooxygenases (CHMOs) are a type of Baeyer-Villiger monooxygenase (BVMO) that catalyze the insertion of an oxygen atom into a cyclic ketone, forming a lactone. wikipedia.org This enzymatic reaction is a critical first step in many biocatalytic pathways that start from cyclohexane (B81311) or cyclohexanone to produce 6-aminohexanoic acid. nih.govresearchgate.net

The CHMO from Acinetobacter calcoaceticus NCIMB 9871 is a well-characterized example. wikipedia.org It catalyzes the conversion of cyclohexanone to ε-caprolactone. nih.govwikipedia.org This ε-caprolactone can then be hydrolyzed by a lactonase to form 6-hydroxyhexanoic acid, which serves as a key intermediate in the downstream enzymatic steps leading to 6-aminohexanoic acid. nih.govresearchgate.net CHMOs have a broad substrate scope, allowing them to act on a variety of cyclic ketones. wikipedia.org

Interactive Data Tables

Table 1: Key Enzymes in 6-Aminohexanoic Acid Biosynthesis and Their Roles

| Enzyme Class | Specific Enzyme Example | Source Organism | Role in Biosynthesis Cascade | Substrate(s) | Product(s) |

| Amine Dehydrogenase | Engineered LysEDH | Geobacillus stearothermophilus | Reductive amination | 6-Oxohexanoic acid, NH₃, NADH | 6-Aminohexanoic acid, NAD⁺ |

| Carboxylic Acid Reductase | KiCAR | Kitasatospora sp. | Reduction of carboxylic acid | Adipic acid, ATP, NADPH | Adipaldehydic acid, ADP, NADP⁺ |

| ω-Aminotransferase | Cv-ωTA (CV2025) | Chromobacterium violaceum | Amination of aldehyde | 6-Oxohexanoic acid, Amino donor | 6-Aminohexanoic acid, Keto acid |

| Alcohol Dehydrogenase | AlkJ | Pseudomonas putida GPo1 | Oxidation of alcohol | 6-Hydroxyhexanoic acid | 6-Oxohexanoic acid |

| Cyclohexanone Monooxygenase | CHMO | Acinetobacter calcoaceticus | Baeyer-Villiger oxidation | Cyclohexanone, NADPH, O₂ | ε-Caprolactone, NADP⁺, H₂O |

Table 2: Research Findings on Enzymatic 6-Aminohexanoic Acid Production

| Starting Substrate | Key Enzymes Used | Host Organism/System | Product Titer/Yield | Reference |

| Cyclohexane | Cyp, CDH, CHMO, Lact, AlkJ, TA | Pseudomonas taiwanensis & Escherichia coli (mixed-species) | 86% yield of 6-aminohexanoic acid | nih.govnih.gov |

| 6-Oxohexanoic acid | Engineered LysEDH, Formate Dehydrogenase | In vitro | 44% analytical yield | nih.gov |

| Adipic acid | CARs, ω-TAs | In vitro / Engineered E. coli | 88% conversion to 6-aminocaproic acid | engconfintl.org |

| ε-Caprolactone | Esterase, prim-ADH, ω-TA, AlaDH | In vitro | Up to 75% conversion from 6-hydroxyhexanoic acid | thieme-connect.com |

| Cyclohexanol (B46403) | sec-ADH, BVMO, Esterase, prim-ADH, ω-TA, AlaDH | In vitro | Up to 24% conversion | thieme-connect.com |

Characterization of Key Enzymes in 6-Aminohexanoic Acid Production Cascades

Lactonases

Lactonases, enzymes that catalyze the hydrolysis of lactones, play a significant role in biological pathways for 6-AHA production. In the context of 6-AHA synthesis, their primary function is the conversion of ε-caprolactone to 6-hydroxyhexanoic acid, a precursor to 6-AHA. One of the key enzymes in this process is the ε-caprolactone hydrolase.

Another critical enzymatic step involves the amination of 6-AHA precursors. For instance, the bioconversion of 6-oxohexanoate can be achieved using an ω-transaminase, which transfers an amino group from a donor molecule to produce 6-AHA. This reaction is often a crucial part of multi-enzyme cascade systems designed for the synthesis of 6-AHA.

Multi-Enzyme Cascade Systems for 6-Aminohexanoic Acid Synthesis

Multi-enzyme cascade systems are engineered to perform a series of sequential reactions in a single pot, mimicking natural metabolic pathways. These systems offer several advantages, including reduced downstream processing costs, improved reaction efficiency, and the ability to overcome thermodynamic limitations. For the synthesis of 6-AHA, various cascade systems have been developed, often starting from cyclohexane or related compounds.

Another approach utilizes a three-enzyme cascade to convert cyclohexanol to 6-AHA. This system employs a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a 6-aminohexanoate-transaminase. This cascade has been successfully demonstrated in E. coli, showcasing the potential for whole-cell biocatalysis.

| Enzyme Cascade for 6-AHA Synthesis | Starting Substrate | Key Enzymes Involved |

| Seven-Enzyme Cascade | Cyclohexane | Cytochrome P450 monooxygenase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Lactonase, Amino acid dehydrogenase |

| Three-Enzyme Cascade | Cyclohexanol | Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase, 6-Aminohexanoate-transaminase |

Metabolic Engineering of Microorganisms for 6-Aminohexanoic Acid Production

Metabolic engineering focuses on the targeted modification of microbial metabolism to enhance the production of desired chemicals. This involves the introduction of heterologous genes, the deletion of competing pathways, and the optimization of fermentation conditions. Several microorganisms have been engineered for the biosynthesis of 6-AHA.

Recombinant Microorganism Development (e.g., Escherichia coli, Pseudomonas taiwanensis)

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce 6-AHA from various feedstocks. These efforts often involve the introduction of pathways from other organisms and the optimization of enzyme expression levels.

Pseudomonas taiwanensis has also emerged as a promising candidate for 6-AHA production. This bacterium possesses natural pathways for the degradation of various aromatic and cyclic compounds, which can be harnessed and redirected for the synthesis of 6-AHA. Its robustness and metabolic versatility make it an attractive chassis for industrial biotechnology.

Engineered Metabolic Pathways for 6-Aminohexanoic Acid Biosynthesis

The production of 6-AHA from renewable carbohydrate feedstocks like glucose is a primary goal of metabolic engineering. One strategy involves reversing the natural lysine (B10760008) degradation pathway. By introducing specific enzymes and blocking competing reactions, engineered microbes can convert intermediates of lysine metabolism into 6-AHA.

Another approach is the construction of a completely synthetic pathway. For example, a pathway starting from acetyl-CoA can be designed to produce 6-AHA through a series of enzymatic reactions. This often requires the expression of multiple heterologous genes and extensive optimization of the host's metabolic network.

The bioconversion of cyclohexane and cyclohexanol into 6-AHA leverages the catabolic capabilities of certain microorganisms. These pathways typically involve an initial oxidation of the cyclic substrate to form a ketone, followed by the insertion of an oxygen atom to create a lactone. This lactone is then hydrolyzed and subsequently aminated to yield 6-AHA.

Engineered E. coli strains expressing a cyclohexanone monooxygenase have been shown to convert cyclohexanone to ε-caprolactone, which can then be further converted to 6-AHA. The efficiency of these pathways is often limited by the activity and stability of the monooxygenase enzymes.

| Engineered Microorganism | Feedstock | Key Engineering Strategies |

| Escherichia coli | Glucose | Reversal of lysine degradation pathway, introduction of synthetic pathways from acetyl-CoA |

| Escherichia coli | Cyclohexanol | Expression of cyclohexanol dehydrogenase, cyclohexanone monooxygenase, and 6-aminohexanoate-transaminase |

| Pseudomonas taiwanensis | Cyclohexane | Harnessing and redirecting natural degradation pathways |

Ketoacid Elongation Pathways

The de novo biosynthesis of 6-aminohexanoic acid (6-ACA) from simple carbon sources necessitates the construction of a C6 backbone, a challenge addressed by harnessing ketoacid elongation pathways. One prominent strategy involves extending a C5 central metabolite, α-ketoglutarate, to a C6 precursor. This has been successfully demonstrated by adapting the coenzyme B biosynthesis pathway from methanogenic archaea for implementation in host organisms like Escherichia coli. researchgate.net

This synthetic pathway typically involves a series of enzymatic steps:

Condensation: Homocitrate synthase catalyzes the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate.

Isomerization: Homoaconitase mediates the isomerization of homocitrate to homoisocitrate.

Dehydrogenation: Homoisocitrate dehydrogenase oxidizes homoisocitrate to produce α-ketoadipate. sciepublish.com

Once α-ketoadipate (a C6 α-ketoacid) is formed, it can be channeled towards 6-ACA through subsequent decarboxylation and transamination steps. sciepublish.comrug.nl Researchers have successfully implemented this pathway in E. coli, achieving production of 6-ACA and related intermediates, demonstrating the viability of using ketoacid elongation for creating the necessary carbon chain length from central metabolism. researchgate.net

Strategies for Overcoming Biosynthetic Bottlenecks

The translation of theoretical biosynthetic pathways for 6-aminohexanoic acid into high-yield industrial processes is often hampered by metabolic and enzymatic bottlenecks. A primary challenge is the low catalytic efficiency of certain enzymes in the pathway when expressed in a heterologous host. For instance, the conversion of cyclohexanone to ε-caprolactone has been identified as a significant rate-limiting step in some engineered routes. ucl.ac.uk

Another major bottleneck is the diversion of metabolic flux toward undesirable by-products due to the activity of native host enzymes. A common issue is the oxidation of the intermediate 6-oxohexanoic acid into adipic acid by endogenous dehydrogenases, which directly competes with the desired transamination step to 6-ACA and reduces the final product yield. rug.nlnih.gov

To address these limitations, several strategies have been developed:

Enzyme Engineering and Selection: Screening for and engineering enzymes with improved kinetic properties is crucial. For example, identifying ω-transaminases with higher activity and specificity for 6-oxohexanoic acid can help outcompete the native dehydrogenases responsible for adipate (B1204190) formation. rug.nl

Pathway Segregation: Distributing a long biosynthetic pathway between two or more different microbial strains can alleviate the metabolic burden on a single host and prevent the accumulation of toxic intermediates. nih.gov

Cofactor Regeneration: Ensuring a balanced supply of cofactors like NADPH and pyridoxal (B1214274) phosphate (B84403) (PLP) is essential for the optimal functioning of dehydrogenases and transaminases in the pathway. researchgate.netresearchgate.net

In Situ Capping Strategy: A novel approach to prevent the formation of the dead-end by-product 6-hydroxyhexanoic acid involves an esterase-catalyzed "capping" of its carboxyl group, allowing subsequent oxidation and transamination reactions to proceed before the cap is removed. researchgate.netmdpi.com

These targeted interventions are critical for debottlenecking the biosynthetic pathway and maximizing the carbon flux towards 6-aminohexanoic acid.

Optimization of Microbial Strains for Enhanced 6-Aminohexanoic Acid Yield

Achieving commercially viable titers of 6-aminohexanoic acid is contingent upon the rational optimization of the microbial chassis. Metabolic engineering efforts focus on modifying the host's genetic and regulatory networks to favor the production of the target molecule.

Key optimization strategies include:

Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing pathways is a highly effective strategy. For instance, deleting genes responsible for endogenous dehydrogenases that convert pathway intermediates into by-products like adipic acid can significantly increase the yield of 6-ACA. rug.nl

Enhancing Precursor Supply: Engineering the central metabolism of the host to increase the intracellular pool of key precursors, such as α-ketoglutarate or acetyl-CoA, can boost the productivity of the entire pathway. sciepublish.com

Mutagenesis and Adaptive Laboratory Evolution: Both random mutagenesis (e.g., using UV or chemical mutagens) and targeted evolution can be employed to select for strains with improved growth and production characteristics under specific fermentation conditions. researchgate.net

One study successfully produced 264.48 mg/L of 6-ACA in an engineered E. coli BL21(DE3) strain by expressing a five-gene operon. ucl.ac.uk Further improvements often involve a multi-pronged approach, combining several of these optimization techniques to create a highly efficient and robust production strain.

Mixed-Species Culture Strategies in 6-Aminohexanoic Acid Bioproduction

The complexity and length of the biosynthetic pathway from simple feedstocks like cyclohexane to 6-aminohexanoic acid present significant challenges for a single microbial host, including high metabolic burden and potential intermediate toxicity. sciepublish.com To circumvent these issues, mixed-species culture (or co-culture) strategies have emerged as a highly promising approach. nih.govresearchgate.net This concept involves distributing the metabolic labor of a long pathway across two or more specialized strains, which work in concert within a single bioreactor. nih.govresearchgate.net

A successful example of this strategy involved the one-pot synthesis of 6-ACA from cyclohexane using a consortium of Pseudomonas taiwanensis and Escherichia coli. nih.govresearchgate.net The division of labor was as follows:

P. taiwanensis VLB120: This strain was engineered to perform the upstream conversion, transforming cyclohexane into an intermediate compound.

E. coli JM101: This strain housed the downstream part of the pathway, converting the intermediate into the final product, 6-ACA. nih.gov

A critical factor in the success of this strategy is the choice of the "shuttle molecule," the intermediate that is produced by the first strain and consumed by the second. Studies compared 6-hydroxyhexanoic acid (6HA) and ε-caprolactone as potential shuttles. ε-caprolactone was found to be superior, enabling higher formation rates and yields of 6-ACA. nih.govresearchgate.net

By optimizing reaction conditions—including biomass concentration, oxygen supply, and phase ratios—this mixed-species system achieved a complete conversion of cyclohexane with an impressive 86% molar yield of 6-aminohexanoic acid. nih.gov This demonstrates the power of microbial consortia to overcome the limitations of monocultures in producing complex chemicals. sciepublish.com

Interactive Data Tables

Table 1: Key Enzymes in Engineered 6-Aminohexanoic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Source Organism Example | Reference |

| Cytochrome P450 Monooxygenase | Cyp | Cyclohexane hydroxylation | Pseudomonas sp. | researchgate.net |

| Cyclohexanone Monooxygenase | CHMO | Baeyer-Villiger oxidation of cyclohexanone | Acinetobacter sp. | researchgate.net |

| ω-Transaminase | ω-TA | Amination of 6-oxohexanoic acid | Vibrio fluvialis | rug.nl |

| Carboxylic Acid Reductase | CAR | Reduction of carboxylic acids to aldehydes | Nocardia iowensis | bangor.ac.uk |

| Homocitrate Synthase | Condensation of α-ketoglutarate and acetyl-CoA | Saccharomyces cerevisiae | sciepublish.com |

Table 2: Performance of Different Biosynthetic Strategies for 6-Aminohexanoic Acid

| Strategy | Host Organism(s) | Key Features | Product Titer/Yield | Reference |

| Ketoacid Elongation Pathway | E. coli | Pathway from α-ketoglutarate | 160 mg/L 6-ACA | researchgate.net |

| Mixed-Species Culture | P. taiwanensis & E. coli | Cyclohexane to 6-ACA; ε-caprolactone shuttle | 86% molar yield | nih.govresearchgate.net |

| Whole-Cell Biotransformation | Engineered E. coli | Conversion of cyclohexanol to 6-ACA | 264.48 mg/L 6-ACA | ucl.ac.uk |

| In Vitro Enzyme Cascade | 6 purified enzymes | Conversion of cyclohexanol to 6-ACA | 24% yield | nih.gov |

Enzymatic Mechanisms and Pathways of 6 Aminohexanoic Acid Metabolism

Degradation Pathways of 6-Aminohexanoic Acid in Microorganisms

Microorganisms, such as those from the genus Arthrobacter, have demonstrated the ability to metabolize 6-aminohexanoic acid. nih.govresearchgate.net The degradation pathway involves a series of enzymatic reactions that convert 6-aminohexanoic acid into a common metabolic intermediate, adipate (B1204190). nih.govresearchgate.net

The catabolism of 6-aminohexanoic acid is primarily facilitated by two key enzymes: 6-aminohexanoate (B3152083) aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1). nih.govresearchgate.netjebas.orgasm.org These enzymes were identified in Arthrobacter sp. KI72, a bacterium capable of growing on nylon oligomers. nih.govresearchgate.net The genes encoding these enzymes, nylD1 and nylE1, are crucial for the bacterium's ability to utilize 6-aminohexanoic acid. nih.govjebas.org

The initial step in the degradation of 6-aminohexanoic acid is catalyzed by 6-aminohexanoate aminotransferase, also known as NylD1. nih.govasm.org This enzyme facilitates the transfer of the amino group from 6-aminohexanoate to an amino acceptor. nih.govjebas.orgasm.org Research has shown that NylD1 can utilize several amino acceptors, including α-ketoglutarate, pyruvate, and glyoxylate. nih.govresearchgate.netjebas.orgasm.org The corresponding products of this transamination are glutamate, alanine (B10760859), and glycine (B1666218), respectively. nih.govresearchgate.netasm.org

The activity of NylD1 is dependent on the presence of pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govresearchgate.netjebas.orgasm.org PLP is a common cofactor for aminotransferases and plays a crucial role in the catalytic mechanism.

| Enzyme | Substrate | Amino Acceptors | Products | Cofactor |

| 6-Aminohexanoate Aminotransferase (NylD1) | 6-Aminohexanoate | α-Ketoglutarate | Adipate Semialdehyde, Glutamate | Pyridoxal Phosphate (PLP) |

| Pyruvate | Adipate Semialdehyde, Alanine | Pyridoxal Phosphate (PLP) | ||

| Glyoxylate | Adipate Semialdehyde, Glycine | Pyridoxal Phosphate (PLP) |

The product of the NylD1 reaction, adipate semialdehyde, is subsequently oxidized to adipate by the enzyme adipate semialdehyde dehydrogenase (NylE1). nih.govresearchgate.netjebas.orgasm.org This reaction is an important step in the pathway as it converts the intermediate into a compound that can enter central metabolic pathways. researchgate.net

The activity of NylE1 requires the cofactor NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govresearchgate.netjebas.orgasm.org NylE1 belongs to the aldehyde dehydrogenase superfamily of enzymes. nih.govresearchgate.netresearchgate.net

The sequential action of NylD1 and NylE1 results in the conversion of 6-aminohexanoate to adipate. nih.govresearchgate.net This two-step pathway effectively channels the synthetic monomer into a readily metabolizable dicarboxylic acid. Studies have demonstrated the successful establishment of a coupled enzyme system using NylD1 and NylE1, which achieved a conversion yield of over 90% from 6-aminohexanoate to adipate. nih.govresearchgate.netresearchgate.net This highlights the efficiency of this microbial metabolic pathway.

6-Aminohexanoic acid is the monomeric unit of nylon-6. mdpi.com The degradation of nylon oligomers, which are by-products of nylon manufacturing, is initiated by other enzymes that break down the larger oligomers into 6-aminohexanoic acid monomers. researchgate.netasm.orgasm.org These enzymes include 6-aminohexanoate-cyclic-dimer hydrolase (NylA), 6-aminohexanoate dimer hydrolase (NylB), and endo-type 6-aminohexanoate oligomer hydrolase (NylC). researchgate.netasm.orgasm.org

Once the 6-aminohexanoic acid monomers are released, they enter the metabolic pathway described above, starting with the action of 6-aminohexanoate aminotransferase (NylD1). nih.govresearchgate.net Therefore, the metabolism of 6-aminohexanoic acid is a central and essential part of the complete degradation of nylon oligomers by microorganisms like Arthrobacter sp. KI72. nih.govresearchgate.net The genes for these nylon-degrading enzymes are often found on plasmids, suggesting a mechanism for horizontal gene transfer and the evolution of this unique metabolic capability. asm.orgnih.govasm.org

Advanced Applications of 6 Aminohexanoic Acid and Its Derivatives in Material Science and Bioconjugation

Role of 6-Aminohexanoic Acid in Polyamide Polymerization

6-Aminohexanoic acid, a derivative of the amino acid lysine (B10760008), is a pivotal monomer in the production of polyamides, most notably Nylon-6. mdpi.comwikipedia.org Its unique linear structure, featuring a carboxylic acid group and an amino group at opposite ends of a six-carbon chain, facilitates step-growth polymerization, leading to the formation of long-chain polymers with repeating amide linkages. mdpi.comnih.gov This bifunctionality is central to its role in creating strong, durable, and versatile polymeric materials.

Precursor for Nylon-6 Production

6-Aminohexanoic acid is a direct precursor to Nylon-6, a major engineering thermoplastic. nih.govchemimpex.com The polymerization process can proceed through the ring-opening polymerization of its cyclic lactam, ε-caprolactam. mdpi.comwikipedia.org In this process, ε-caprolactam is hydrolyzed to form 6-aminohexanoic acid, which then initiates the polymerization cascade. wikipedia.org Alternatively, 6-aminohexanoic acid itself can undergo polycondensation to form Nylon-6. The resulting polymer is known for its excellent mechanical properties, including high tensile strength, elasticity, and resistance to abrasion and chemicals, making it suitable for a wide range of applications in textiles, automotive parts, and industrial components. chemimpex.com

The production of 6-aminohexanoic acid for Nylon-6 is increasingly shifting towards more sustainable, bio-based routes. nih.govgoogle.com Traditional chemical synthesis from cyclohexane (B81311) is energy-intensive and raises environmental concerns. nih.gov Consequently, research has focused on biocatalytic and fermentative processes to produce 6-aminohexanoic acid from renewable feedstocks like glucose and lysine. google.comresearchgate.net These "green" manufacturing methods aim to reduce the carbon footprint and environmental impact associated with Nylon-6 production. google.com

Copolyamino Acids Utilizing 6-Aminohexanoic Acid

Beyond its role as the sole monomer for Nylon-6, 6-aminohexanoic acid is also a valuable component in the synthesis of copolyamino acids. mdpi.comresearchgate.net These copolymers are created by polymerizing 6-aminohexanoic acid with other amino acids or their derivatives, resulting in materials with tailored properties. mdpi.comresearchgate.net The incorporation of 6-aminohexanoic acid into the polymer backbone can modify its physical and chemical characteristics, such as biodegradability, mechanical strength, and thermal stability. researchgate.net

For instance, copolymers of 6-aminohexanoic acid and other amino acids like L-leucine have been investigated as potential biodegradable polymers for biomedical applications and as environmentally friendly packaging materials. mdpi.comresearchgate.net The presence of amino acid units introduces sites for enzymatic degradation, enhancing the biodegradability of the resulting copolyamino acid. researchgate.net In another example, copolymers with 4R-hydroxy-L-proline have been synthesized and studied for their potential use as bone repair materials. researchgate.net The properties of these copolymers can be fine-tuned by adjusting the ratio of 6-aminohexanoic acid to the other comonomers. researchgate.net

| Copolymer Composition | Key Properties | Potential Applications |

| 6-Aminohexanoic acid and L-leucine | Biodegradable, tunable mechanical properties. researchgate.net | Biomedical materials, biodegradable packaging. mdpi.comresearchgate.net |

| 6-Aminohexanoic acid and 4R-hydroxy-L-proline | Enhanced thermal stability compared to Nylon-6. researchgate.net | Bone repair materials. mdpi.comresearchgate.net |

6-Aminohexanoic Acid as a Structural Element in Functional Materials

The flexible and hydrophobic nature of the six-carbon chain in 6-aminohexanoic acid, combined with its terminal reactive groups, makes it an excellent building block for a variety of functional materials beyond traditional polyamides. mdpi.comnih.gov It is often employed as a linker or spacer to connect different molecular entities, thereby imparting specific functionalities to the resulting material. nih.govkoreascience.kr

Functionalized Polymers Incorporating 6-Aminohexanoic Acid

6-Aminohexanoic acid is incorporated into various polymer architectures to create materials with advanced properties for biomedical and biotechnological applications. Its use as a linker can improve the performance of drug delivery systems, gene carriers, and other biomaterials. koreascience.krontosight.ai

In one study, 6-aminohexanoic acid was used as a non-reducible linker in the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA)-co-oligolysine copolymers for nucleic acid delivery. nih.gov These copolymers were designed to form polyplexes with DNA for gene transfection. The inclusion of the 6-aminohexanoic acid linker was found to influence the stability and transfection efficiency of the resulting polyplexes. nih.gov

Another area of research involves the sequential conjugation of 6-aminohexanoic acid and L-arginine to poly(amidoamine) (PAMAM) dendrimers. koreascience.kr The 6-aminohexanoic acid acts as a hydrophobic spacer between the dendrimer core and the terminal arginine residues. This modification was shown to increase the hydrophobicity and flexibility of the dendrimer, leading to higher gene transfection efficiency and reduced cytotoxicity. koreascience.kr

Development of Resins for Environmental Applications

The ability of 6-aminohexanoic acid to be functionalized and incorporated into polymer matrices has been leveraged to develop specialized resins for environmental remediation. These resins are designed to selectively capture and remove pollutants, such as heavy metal ions, from industrial wastewater.

A notable example is the development of chelating resins based on tamarind kernel powder (TKP) functionalized with 6-aminohexanoic acid. researchgate.netsemanticscholar.orgorientjchem.org TKP is a natural, non-toxic, and biodegradable polysaccharide that serves as the backbone for the resin. semanticscholar.orgorientjchem.org The 6-aminohexanoic acid is chemically grafted onto the TKP matrix, introducing functional groups that can chelate with heavy metal ions. semanticscholar.orgorientjchem.org

The synthesis of tamarind-6-aminohexanoic acid (TAMHA) resin involves the reaction of TKP with an epoxy derivative of 6-aminohexanoic acid. semanticscholar.orgorientjchem.org The resulting resin has been shown to be effective in removing various toxic heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), from aqueous solutions and industrial effluents. semanticscholar.orgorientjchem.orgorientjchem.org

The efficiency of metal ion removal by TAMHA resin is dependent on factors such as pH, contact time, and the initial concentration of the metal ions. semanticscholar.orgorientjchem.orgorientjchem.org Research has demonstrated that these resins exhibit high adsorption capacities for various heavy metals, making them a promising and sustainable solution for wastewater treatment. semanticscholar.orgorientjchem.orgorientjchem.org

| Metal Ion | Optimal pH for Adsorption by TAMHA Resin |

| Pb²⁺ | 6.0 semanticscholar.orgorientjchem.org |

| Cd²⁺ | 6.0 semanticscholar.orgorientjchem.org |

| Cu²⁺ | 6.0 semanticscholar.orgorientjchem.org |

| Zn²⁺ | 6.0 semanticscholar.orgorientjchem.org |

| Fe²⁺ | 7.0 semanticscholar.orgorientjchem.org |

Mango Seed Starch 6-Aminohexanoic Acid Resins

Recent research into sustainable and eco-friendly materials has explored the use of natural polymers for creating chelating resins capable of removing pollutants from industrial effluents. One such development involves a resin synthesized from mango seed starch and 6-aminohexanoic acid, designated as MSSAHA resin. researchgate.net Studies indicate that this resin shows potential for the elimination of toxic heavy metal ions from wastewater. researchgate.netorientjchem.org

The synthesis of this resin involves the chemical modification of mango seed starch with 6-aminohexanoic acid. researchgate.net The performance of the resulting MSSAHA resin in removing various metal ions has been quantified, showing different distribution coefficients and removal percentages for each ion. researchgate.net

Currently, published research focuses exclusively on the use of the parent compound, 6-aminohexanoic acid, for the synthesis of these specific polysaccharide-based resins. researchgate.netorientjchem.orggoogle.com Information regarding the direct application or use of Methyl-6-aminohexanoic acid as an intermediate in the synthesis of mango seed starch resins is not available in the current scientific literature.

| Metal Ion | Distribution Coefficient (Kd) at pH 7 | Removal Percentage (%) |

|---|---|---|

| Fe2+ | 86.66 | 86.66% |

| Cu2+ | 69.42 | 69.42% |

| Zn2+ | 60.95 | 60.95% |

| Cd2+ | 49.44 | 49.44% |

| Pb2+ | 45.65 | 45.65% |

Bioconjugation and Linker Applications of 6-Aminohexanoic Acid

Bioconjugation is a chemical strategy used to form a stable covalent link between two molecules, at least one of which is a biomolecule. bionordika.no This technique is fundamental in creating novel therapeutic agents, diagnostic tools, and in the study of biological processes. bionordika.nonih.gov The 6-aminohexanoic acid (often abbreviated as Ahx) structure is frequently employed in this field as a spacer or linker. researchgate.netnih.gov Its flexible, six-carbon aliphatic chain provides distance between conjugated molecules, which can be crucial for overcoming steric hindrance and preserving the biological activity of the components. thermofisher.commdpi.com

Utility as a Flexible Linker in Biologically Active Structures

The 6-aminohexanoic acid moiety is a valuable building block in the synthesis of modified peptides and other biologically active compounds. researchgate.netmdpi.com Its incorporation as a linker can enhance properties such as stability and bioavailability. Current time information in Bangalore, IN. In this context, This compound (also known as Methyl 6-aminocaproate) serves as a key synthetic intermediate. chemicalbook.comchemdad.com

The use of the methyl ester form provides several advantages in chemical synthesis:

Carboxyl Group Protection : The methyl ester protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions while the free amino group is being chemically modified (e.g., during amide bond formation). thieme-connect.com

Enhanced Solubility and Reactivity : The ester derivative typically shows enhanced solubility in organic solvents compared to the free acid, which is beneficial for solution-phase synthesis. Current time information in Bangalore, IN. It also demonstrates superior reactivity in certain coupling reactions, such as those mediated by EDC/HOBt, where it can achieve high coupling efficiencies. Current time information in Bangalore, IN.

Controlled Deprotection : The methyl group can be removed (hydrolyzed) under specific conditions later in the synthetic route to yield the free carboxylic acid if that functionality is required for the final structure. thieme-connect.com

This compound is therefore frequently used as a spacer unit in both solution-phase and solid-phase peptide synthesis to introduce the flexible six-carbon linker in a controlled manner. chemicalbook.comchemdad.comsigmaaldrich.com

| Property | 6-Aminohexanoic Acid | This compound hydrochloride |

|---|---|---|

| Primary Role | Flexible, hydrophobic linker/spacer. mdpi.com | Protected intermediate for synthesis. Current time information in Bangalore, IN.chemicalbook.com |

| Key Feature | Bifunctional with terminal amino and carboxyl groups. Current time information in Bangalore, IN. | Enhances solubility and reactivity in organic solvents. Current time information in Bangalore, IN. |

| Common Application | Incorporated into biologically active peptides. researchgate.net | Used in peptide coupling reactions and solid-phase synthesis. Current time information in Bangalore, IN.sigmaaldrich.com |

| Reactivity | Amino and carboxyl groups available for reaction. | Amino group is reactive; carboxyl group is protected as a methyl ester. thieme-connect.com |

Applications in Biotinylation Reagents

Biotinylation is a widely used technique for labeling proteins and other biomolecules. nih.gov The process takes advantage of the high-affinity interaction between biotin (B1667282) (Vitamin B7) and proteins like avidin (B1170675) and streptavidin. Many biotinylation reagents incorporate a spacer arm to separate the biotin molecule from its conjugation site on the target molecule. This spacer is critical for reducing steric hindrance and ensuring that the biotin can effectively bind to the deep biotin-binding pocket of avidin or streptavidin. nih.gov

6-Aminohexanoic acid is one of the most common spacer arms used for this purpose. thermofisher.comnih.gov The resulting conjugate, often named N-Biotinyl-6-aminohexanoic acid (Biotin-Ahx), is a staple reagent in biotechnology. medchemexpress.comiris-biotech.de

The synthesis of these essential reagents can utilize This compound as a starting material or intermediate. chemdad.com For instance, in a synthetic pathway, the amino group of this compound can be coupled with an activated form of biotin. The methyl ester protects the carboxyl end during this step. If the final reagent requires a free carboxylic acid for subsequent conjugation to a primary amine on a target protein, the ester can be hydrolyzed. This approach allows for the modular and efficient construction of custom biotinylation reagents. One documented synthetic pathway notes that Methyl 6-aminohexanoate (B3152083) is a raw material for producing (+)-BIOTIN-EPSILON-AMINOCAPROIC ACID. chemdad.com

| Compound Name | Synonym(s) | Key Feature |

|---|---|---|

| N-Biotinyl-6-aminohexanoic acid | Biotin-Ahx-OH, Biotinamidocaproate iris-biotech.de | Features a 6-carbon spacer to reduce steric hindrance. nih.gov |

| Biotin-X, free acid | 6-((Biotinoyl)amino)hexanoic acid biotium.com | Can be converted to a reactive anhydride (B1165640) for coupling to amines. biotium.com |

| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | - | Used in solid-phase peptide synthesis to incorporate a biotinylated lysine with an Ahx spacer. nih.gov |

Structural and Functional Studies of 6 Aminohexanoic Acid in Peptidomimetics and Engineered Biomolecules

Incorporation of 6-Aminohexanoic Acid into Peptides

The integration of 6-aminohexanoic acid into peptide chains is a key strategy in the development of peptidomimetics and engineered biomolecules. This is primarily achieved through well-established synthetic methodologies.

Solid-Phase Peptide Synthesis Methodologies (e.g., Fmoc-based)

The primary method for incorporating 6-aminohexanoic acid into peptides is through solid-phase peptide synthesis (SPPS), with the fluorenylmethyloxycarbonyl (Fmoc) protection strategy being the most common. cymitquimica.commdpi.comchemimpex.com In this process, N-Fmoc-6-aminohexanoic acid serves as a key building block. cymitquimica.comchemimpex.comiris-biotech.de The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acid residues to a solid support resin. lsu.edu The stability of the Fmoc group under basic conditions and its straightforward removal under mild acidic conditions make it ideal for SPPS. cymitquimica.com This methodology allows for the efficient and controlled synthesis of complex peptides containing one or more 6-aminohexanoic acid units. cymitquimica.commdpi.comchemimpex.comlsu.edu

The general steps for incorporating Fmoc-6-aminohexanoic acid via SPPS are as follows:

Resin Preparation: The synthesis begins with a solid support resin, such as a Rink amide resin, to which the first amino acid is attached. lsu.eduacs.org

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lsu.edu

Coupling: The deprotected amino group is then coupled with the carboxyl group of the incoming Fmoc-protected amino acid, in this case, Fmoc-6-aminohexanoic acid. This reaction is facilitated by coupling reagents like PyBOP and DIPEA. nih.gov

Repetition: These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. lsu.edu

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a cleavage cocktail containing trifluoroacetic acid (TFA). lsu.eduacs.org

Impact on Peptide Conformational Flexibility and Stability

The incorporation of 6-aminohexanoic acid into a peptide backbone has a significant impact on its conformational properties and stability.

Conformational Flexibility: The six-carbon aliphatic chain of 6-aminohexanoic acid introduces a high degree of flexibility into the peptide structure. researchgate.netmdpi.comresearchgate.net This flexibility can be advantageous, allowing the peptide to adopt conformations that may not be accessible with natural amino acids. mdpi.com This can be particularly useful when 6-aminohexanoic acid is used as a linker to connect different peptide fragments, as it generally does not impose significant conformational constraints on the linked segments. mdpi.compeptide.com In some cases, this increased flexibility can facilitate the formation of specific secondary structures, such as β-turns. mdpi.com

Stability: A key advantage of incorporating 6-aminohexanoic acid is the enhanced stability of the resulting peptide against enzymatic degradation. nih.govmdpi.com The absence of a typical peptide bond involving an α-amino acid makes the site of incorporation less susceptible to proteolysis by peptidases. mdpi.com For instance, inserting 6-aminohexanoic acid can prevent N-terminal degradation by enzymes like dipeptidyl peptidase IV. nih.gov This increased metabolic stability is a crucial factor in improving the bioavailability and in vivo half-life of peptide-based drugs. nih.govnih.gov However, the effect on stability can be context-dependent; in some instances, the incorporation of a 6-aminohexanoic acid linker has been found to decrease metabolic stability compared to other linkers or no linker at all. mdpi.com

Rational Design of 6-Aminohexanoic Acid-Containing Peptides

The unique properties of 6-aminohexanoic acid make it a valuable tool in the rational design of peptide analogs with improved biological activities.

Substitution of Natural Amino Acids with 6-Aminohexanoic Acid in Peptide Analogs

A common strategy in peptide design is the substitution of natural amino acids with 6-aminohexanoic acid to modulate the peptide's properties. For example, in the antimicrobial peptide melittin (B549807), systematic substitution of leucine (B10760876) residues with 6-aminohexanoic acid was performed to alter the leucine zipper motif and enhance structural flexibility. mdpi.com This modification aimed to improve the peptide's cell selectivity by reducing its toxicity to mammalian cells while maintaining its antimicrobial activity. mdpi.comresearchgate.net The rationale behind such substitutions is to leverage the hydrophobicity and flexibility of the 6-aminohexanoic acid chain to fine-tune the peptide's interaction with biological membranes or receptors. mdpi.com

Structure-Activity Relationship Studies of 6-Aminohexanoic Acid-Modified Peptides

Structure-activity relationship (SAR) studies are crucial for understanding how modifications with 6-aminohexanoic acid affect a peptide's biological function. These studies systematically evaluate the impact of the position and number of 6-aminohexanoic acid units on the peptide's activity.

For instance, in the development of plasmin inhibitors, various peptide derivatives of ε-aminocaproic acid (another name for 6-aminohexanoic acid) were synthesized and evaluated. nih.govnih.gov One study synthesized fifteen new peptide derivatives containing the fragment -Ala-Phe-Lys- with an affinity for plasmin. nih.gov The results showed that most of these modified peptides displayed higher inhibitory activity against plasmin than ε-aminocaproic acid alone, with the compound H-d-Ala-Phe-Lys-EACA-NH₂ being the most active and selective inhibitor of plasmin's amidolytic activity. nih.gov

In another example, SAR studies on melittin analogs, where leucine residues were replaced with 6-aminohexanoic acid, revealed that the position of substitution was critical. mdpi.com The analog Mel-LX3, with the substitution at position 13, showed potent antibacterial activity comparable to the parent peptide but with significantly reduced hemolytic and cytotoxic effects. mdpi.comresearchgate.net

Below is an interactive data table summarizing the findings from a study on melittin analogs:

Engineering of Biologically Active Peptides and Polypeptides

The incorporation of 6-aminohexanoic acid is a powerful strategy for engineering biologically active peptides and polypeptides with enhanced therapeutic properties. It is often used as a flexible linker or spacer to connect different functional domains or to attach other molecules, such as labels or drug conjugates. researchgate.netpeptide.com

For example, 6-aminohexanoic acid has been used as a linker in the design of peptide nucleic acid (PNA) conjugates to improve cellular uptake. mdpi.com The insertion of a 6-aminohexanoic acid molecule between arginine residues in a cell-penetrating peptide (CPP) was found to be a key factor for cellular internalization and metabolic stability. mdpi.com

In another application, a 6-aminohexanoic acid linker was used to conjugate a peptide to a larger protein polymer (XTEN) to extend its in vivo half-life. oup.com Specifically, the peptide GLP2-2G-Mal was synthesized with a 6-aminohexanoic acid linker attached to the ε-amino group of a C-terminal lysine (B10760008), which then facilitated conjugation to the XTEN polymer. oup.com

Furthermore, in the development of fluorescein-labeled peptides for studying histone deacetylase complexes, an N-terminal 6-aminohexanoic acid linker was employed to distance the fluorophore from the peptide sequence, preventing potential interference with its biological activity. acs.org

The following table provides examples of engineered peptides incorporating 6-aminohexanoic acid and their respective applications:

Modulation of Receptor Affinity and Agonist Activity

The incorporation of flexible spacers like 6-aminohexanoic acid into peptide structures is a key strategy for modulating their interaction with biological receptors. While specific studies detailing the use of Methyl-6-aminohexanoic acid are not prevalent, research on 6-aminohexanoic acid-modified peptides provides significant insights.

6-Aminohexanoic acid is often used as a linker or spacer in biologically active molecules to alter their conformational properties and, consequently, their receptor binding affinity and functional activity. researchgate.netnih.gov For instance, inserting a 6-aminohexanoic acid (Aha) residue into glucagon-like peptide-1 (GLP-1) between histidine at position 7 and alanine (B10760859) at position 8 resulted in a GLP-1 analog with reduced binding affinity for its receptor compared to the native peptide. nih.gov The study measured the half-maximal inhibitory concentration (IC50), with the modified peptide (GLP-1 Aha(8)) showing an IC50 of 22 ± 7 nM, compared to 3.7 ± 0.2 nM for native GLP-1. nih.gov Despite this reduced affinity, the modification protected the peptide from enzymatic degradation, leading to a long-acting hypoglycemic agent. nih.gov Conversely, inserting four or eight 6-aminohexanoic acid units into a different position in GLP-1 led to a reduction in biological activity, attributed to the decreased receptor affinity. nih.govresearchgate.net

In the realm of opioid research, cyclopeptides containing 6-aminohexanoic acid have been synthesized to explore their affinity for opioid receptors. One such compound, c[D-Trp-Phe-Aha], was designed as an alternative to a parent compound, featuring a 13-atom macrolactam ring. acs.org These structural modifications are crucial for determining how the molecule fits into the receptor's binding pocket and influences its downstream signaling. acs.org

The introduction of a methyl ester group to form this compound would replace the terminal carboxylate with a less polar, non-ionizable group. This change would primarily increase the lipophilicity of the molecule and remove a potential hydrogen bond donor. In the context of receptor binding, this could either enhance or weaken affinity depending on the nature of the receptor's binding pocket. If the pocket is hydrophobic, the methyl ester could improve binding. However, if the binding relies on a crucial ionic interaction or hydrogen bond with the carboxylate group, its esterification would likely reduce affinity and subsequent agonist or antagonist activity. The methyl ester could also serve as a protected form of the carboxylic acid during peptide synthesis, allowing for its later deprotection to yield the active, carboxylate-containing peptide.

Development of Novel Antimicrobial Peptides (AMPs) with 6-Aminohexanoic Acid Modifications

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating drug-resistant bacteria. mdpi.commdpi-res.com A significant challenge in their development is their potential toxicity to mammalian cells. mdpi.comnih.gov Modification with non-canonical amino acids like 6-aminohexanoic acid is an innovative strategy to enhance their therapeutic index.

Melittin, a potent AMP, exhibits strong antimicrobial activity but also high cytotoxicity, limiting its clinical use. mdpi.comnih.gov A 2024 study demonstrated that replacing leucine residues in melittin with their structural isomer, 6-aminohexanoic acid, can dramatically improve cell selectivity. mdpi.comnih.govresearchgate.net Leucine is critical for melittin's membrane-disrupting activity but also contributes significantly to its toxicity against mammalian cells. mdpi.com By substituting leucine at position 13 with 6-aminohexanoic acid to create an analog named Mel-LX3, researchers achieved a peptide with potent antibacterial action but significantly lower hemolytic and cytotoxic effects. mdpi.comnih.gov While native melittin at a concentration of 4 µM caused almost complete destruction of RAW 264.7 macrophage cells (less than 10% survival), all analogs containing a 6-aminohexanoic acid substitution showed over 80% cell survival at the same concentration. mdpi.comnih.gov This suggests that replacing a single leucine with 6-aminohexanoic acid is sufficient to substantially decrease toxicity. mdpi.comresearchgate.net

| Peptide | Modification | Concentration (µM) | Macrophage Cell Survival (%) | Hemolytic Activity |

|---|---|---|---|---|

| Melittin | None (Native Peptide) | 4 | <10% | High |

| Mel-LX3 | Leucine at position 13 replaced by 6-Aminohexanoic acid | 4 | >80% | Significantly Reduced |

Data derived from a study on melittin analogs. mdpi.comnih.gov

The primary mechanism of action for many AMPs, including melittin and its analogs, is the disruption of bacterial cell membranes. mdpi.comnih.gov Mechanistic studies on the Mel-LX3 analog, which incorporates 6-aminohexanoic acid, confirmed that it effectively permeabilizes bacterial membranes, similar to native melittin. mdpi.comnih.govnih.gov Assays measuring membrane depolarization and the uptake of the fluorescent dye SYTOX Green, which only enters cells with compromised membranes, showed that Mel-LX3's efficacy in disrupting bacterial membranes was comparable to that of melittin. mdpi.comnih.gov This indicates that the substitution with 6-aminohexanoic acid preserves the essential membrane-disrupting function required for antibacterial activity while reducing off-target effects on mammalian cells. mdpi.comresearchgate.net

Esterifying the terminal carboxyl group of the 6-aminohexanoic acid residue to form this compound would create a more hydrophobic and uncharged side chain. This modification could alter the kinetics and thermodynamics of peptide insertion into the lipid bilayer, potentially affecting the rate and extent of membrane permeabilization. Further empirical studies would be needed to determine if this change is beneficial for antimicrobial efficacy.

A crucial test for any new antimicrobial agent is its effectiveness against bacteria that have developed resistance to conventional antibiotics. The melittin analog Mel-LX3, containing 6-aminohexanoic acid, has demonstrated robust activity against clinically relevant drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.comnih.gov Furthermore, Mel-LX3 was shown to be highly effective at both inhibiting the formation of and eradicating existing biofilms of these resistant bacteria. mdpi.comnih.gov For example, at a concentration of 4 µM, Mel-LX3 inhibited nearly 90% of MRSA biofilm formation. mdpi.comnih.gov

The effectiveness of these analogs against resistant strains highlights the potential of using 6-aminohexanoic acid and its derivatives, potentially including this compound, as building blocks for designing AMPs that can overcome existing resistance mechanisms. mdpi.comnih.gov The use of a methyl ester could enhance the peptide's ability to penetrate the dense, hydrophobic matrix of bacterial biofilms.

| Bacterial Strain | Activity | Mel-LX3 Concentration (µM) | Effectiveness |

|---|---|---|---|

| MRSA | Biofilm Inhibition | 4 | ~90% Inhibition |

| MDRPA | Biofilm Inhibition | 8 | ~90% Inhibition |

| MRSA | Biofilm Eradication (MBEC) | 64 | ~90% Eradication |

| MDRPA | Biofilm Eradication (MBEC) | 8 | ~90% Eradication |

Data derived from a study on the antibiofilm activity of the Mel-LX3 peptide. mdpi.comnih.gov

Design of Peptide Inhibitors for Proteolytic Enzymes

6-Aminohexanoic acid is a well-known inhibitor of certain proteolytic enzymes, primarily due to its structural similarity to the amino acid lysine. mdpi.comebi.ac.uk This mimicry allows it to interfere with enzyme-substrate interactions that are dependent on lysine residues.

6-Aminohexanoic acid (also known by its clinical name, ε-aminocaproic acid or EACA) is a widely used antifibrinolytic agent. mdpi.com Its primary mechanism of action is the inhibition of plasmin, a serine protease that degrades fibrin (B1330869) clots. mdpi.comlookchem.com It functions by binding to the lysine-binding sites within the kringle domains of plasmin and its precursor, plasminogen. researchgate.netmdpi.com This competitive binding prevents plasmin(ogen) from attaching to fibrin, thereby inhibiting fibrinolysis. mdpi.comacs.org

Research into derivatives of 6-aminohexanoic acid aims to create more potent or selective plasmin inhibitors. Studies have shown that modifying the terminal groups of 6-aminohexanoic acid can significantly impact its inhibitory activity. For example, the esterification of the carboxyl group in ε-aminocaproic acid derivatives of other amino acids, such as glycine (B1666218) and leucine, was found to increase their plasmin inhibitory activity. mdpi.com This suggests that converting the carboxylic acid of 6-aminohexanoic acid to its methyl ester form (this compound) could be a viable strategy to enhance its potency as a plasmin inhibitor. The methyl ester would increase hydrophobicity and remove the negative charge, potentially leading to altered interactions with the enzyme's binding sites. One peptide derivative, H-d-Ala-Phe-Lys-EACA-NH2, was found to be a highly active plasmin inhibitor with a half-maximal inhibitory concentration (IC50) of 0.02 mM. nih.gov

The potential for this compound to act as a more potent plasmin inhibitor warrants further investigation, building on the principle that esterification can enhance the activity of 6-aminohexanoic acid-containing inhibitors.

Inhibitory Activity against Thrombin and Urokinase

While this compound serves as a valuable building block in the synthesis of more complex molecules, including enzyme inhibitors, a review of the scientific literature reveals a lack of specific studies detailing its direct inhibitory activity against the serine proteases thrombin and urokinase. Research in this area has predominantly focused on its parent compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA), and more complex peptide derivatives.

The primary mechanism of 6-aminohexanoic acid is the inhibition of fibrinolysis by blocking the lysine-binding sites of plasminogen, thereby preventing its activation to plasmin by activators such as urokinase. medchemexpress.commdpi.com Urokinase, or urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in converting the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin clots. researchgate.netmdpi.com The inhibitory effect of 6-aminohexanoic acid is therefore primarily on the process of plasminogen activation rather than direct inhibition of urokinase's active site. medchemexpress.commdpi.com However, it has been demonstrated that 6-aminohexanoic acid can inhibit the fibrinolytic activity mediated by single-chain urokinase-type plasminogen activator with a half-maximal inhibitory concentration (IC50) of approximately 9.6 mM. researchgate.net

In contrast, studies on tranexamic acid, another lysine analog, have shown it to be a direct active-site inhibitor of urokinase, with an inhibitory constant (Ki) of 2 mM. researchgate.net

While direct data for this compound is not available, research into peptide derivatives of 6-aminohexanoic acid has shown some inhibitory potential against both thrombin and urokinase. A study involving the synthesis of fifteen new peptide derivatives of 6-aminohexanoic acid found that some of these compounds exhibited inhibitory activity. Specifically, four of the synthesized peptide derivatives showed IC50 values against thrombin in the range of 3.85 to 7.59 mM, and three compounds inhibited urokinase with IC50 values ranging from 2.61 to 3.38 mM. These findings suggest that while the basic 6-aminohexanoic acid structure can be a starting point, further modification into larger peptide structures is necessary to achieve direct inhibition of these enzymes.

The table below summarizes the inhibitory activities of various 6-aminohexanoic acid derivatives against thrombin and urokinase as reported in the literature. It is important to note that this compound is not included due to the absence of published inhibitory data.

Table 1: Inhibitory Activity of 6-Aminohexanoic Acid Derivatives against Thrombin and Urokinase

| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 6-Aminohexanoic Acid (EACA) | Urokinase-type Plasminogen Activator | ~9.6 mM | researchgate.net |

| Peptide Derivatives of EACA | Thrombin | 3.85 - 7.59 mM | |

| Peptide Derivatives of EACA | Urokinase | 2.61 - 3.38 mM | |

| Tranexamic Acid | Urokinase | Ki = 2 mM | researchgate.net |

Analytical Methodologies in 6 Aminohexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying methyl-6-aminohexanoic acid from complex mixtures. The choice of technique often depends on the sample matrix and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of amino acids and their esters, derivatization is a necessary prerequisite for successful GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com

For amino acids like this compound, common derivatization methods include silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.com For instance, a two-step derivatization can be employed, transforming the amino acid into its N-trifluoroacetyl-O-methyl ester derivative. nih.gov Another approach involves reaction with methyl chloroformate/methanol (B129727) to produce methyl esters of methoxycarbonyl derivatives, which are stable and suitable for GC-MS analysis. nist.gov The resulting derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for unambiguous identification. sigmaaldrich.com The electron ionization (EI) mass spectra of these derivatives reveal specific fragmentation patterns that are crucial for structure elucidation. nist.gov